

# Synthesis of 3-(Cyclohexyloxy)propan-1-amine experimental protocol

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## Compound of Interest

Compound Name: 3-(Cyclohexyloxy)propan-1-amine

Cat. No.: B092173

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## Application Note: Synthesis of 3-(Cyclohexyloxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

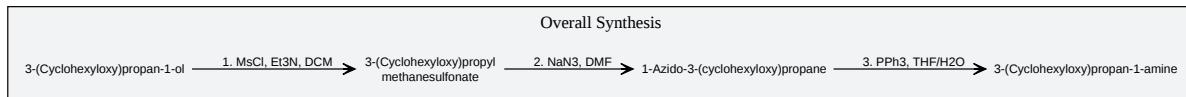
## Abstract

This document provides a detailed experimental protocol for the synthesis of **3-(cyclohexyloxy)propan-1-amine**, a valuable building block in medicinal chemistry and drug development. The described methodology follows a robust three-step sequence starting from the commercially available 3-(cyclohexyloxy)propan-1-ol. This process involves the conversion of the primary alcohol to a mesylate, followed by nucleophilic substitution with azide, and subsequent reduction to the desired primary amine. This protocol is designed to be a reliable and reproducible method for obtaining the target compound in good yield and purity.

## Introduction

**3-(Cyclohexyloxy)propan-1-amine** is an important intermediate in the synthesis of various biologically active molecules. Its structural features, including a flexible cyclohexyloxy group and a primary amine, make it a versatile scaffold for the development of novel therapeutic agents. The protocol outlined herein provides a clear and detailed pathway to this compound, suitable for implementation in a standard organic synthesis laboratory.

# Overall Reaction Scheme



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Caption: Overall synthetic route to **3-(Cyclohexyloxy)propan-1-amine**.

## Experimental Protocols

### Step 1: Synthesis of 3-(Cyclohexyloxy)propyl methanesulfonate

This step involves the conversion of the primary alcohol to a mesylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

Materials:

- 3-(Cyclohexyloxy)propan-1-ol
- Methanesulfonyl chloride (MsCl)
- Triethylamine (Et3N)
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

**Procedure:**

- To a solution of 3-(cyclohexyloxy)propan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 volumes) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq.).
- Slowly add methanesulfonyl chloride (1.2 eq.) to the stirred solution, maintaining the temperature at 0 °C.
- Stir the reaction mixture at 0 °C for 2-4 hours.<sup>[1]</sup> The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding cold water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO<sub>3</sub>, and brine.<sup>[2]</sup>
- Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to afford the crude 3-(cyclohexyloxy)propyl methanesulfonate as an oil. This intermediate is often used in the next step without further purification.

## Step 2: Synthesis of 1-Azido-3-(cyclohexyloxy)propane

This step is a nucleophilic substitution of the mesylate with sodium azide.

**Materials:**

- 3-(Cyclohexyloxy)propyl methanesulfonate
- Sodium azide (NaN<sub>3</sub>)
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Water
- Brine

**Procedure:**

- Dissolve the crude 3-(cyclohexyloxy)propyl methanesulfonate (1.0 eq.) in anhydrous dimethylformamide (DMF, approx. 10 volumes).
- Add sodium azide (2.0 eq.) to the solution.[3]
- Heat the reaction mixture to 80-90 °C and stir for 16-24 hours.[4] Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous mixture with ethyl acetate (3 x volumes).
- Wash the combined organic layers with water and brine to remove residual DMF and salts.
- Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure. The crude 1-azido-3-(cyclohexyloxy)propane can be purified by flash column chromatography on silica gel or used directly in the next step if sufficiently pure.

## Step 3: Synthesis of 3-(Cyclohexyloxy)propan-1-amine (Staudinger Reduction)

This final step involves the mild reduction of the azide to the primary amine using the Staudinger reaction.[5]

### Materials:

- 1-Azido-3-(cyclohexyloxy)propane
- Triphenylphosphine (PPh<sub>3</sub>)
- Tetrahydrofuran (THF)
- Water

### Procedure:

- Dissolve 1-azido-3-(cyclohexyloxy)propane (1.0 eq.) in tetrahydrofuran (THF, approx. 10 volumes).

- Add triphenylphosphine (1.1 eq.) to the solution at room temperature.[6] Evolution of nitrogen gas should be observed.
- Stir the reaction mixture at room temperature for 4-6 hours until the azide starting material is consumed (monitored by TLC or IR spectroscopy - disappearance of the azide stretch at  $\sim 2100\text{ cm}^{-1}$ ).
- Add water (approx. 2 volumes) to the reaction mixture and stir at room temperature overnight to hydrolyze the intermediate iminophosphorane.[5]
- Remove the THF under reduced pressure.
- Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane.
- To purify the amine from the triphenylphosphine oxide byproduct, wash the organic layer with 1 M HCl. The amine will move to the aqueous layer as its ammonium salt.
- Separate the aqueous layer and basify it with a strong base (e.g., 6 M NaOH) to a pH > 12.
- Extract the free amine back into an organic solvent (e.g., dichloromethane).
- Dry the organic layer over anhydrous K<sub>2</sub>CO<sub>3</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to yield **3-(cyclohexyloxy)propan-1-amine**.
- The final product can be further purified by flash column chromatography on silica gel treated with triethylamine or on a C-18 reversed-phase column.[7][8][9]

## Data Presentation

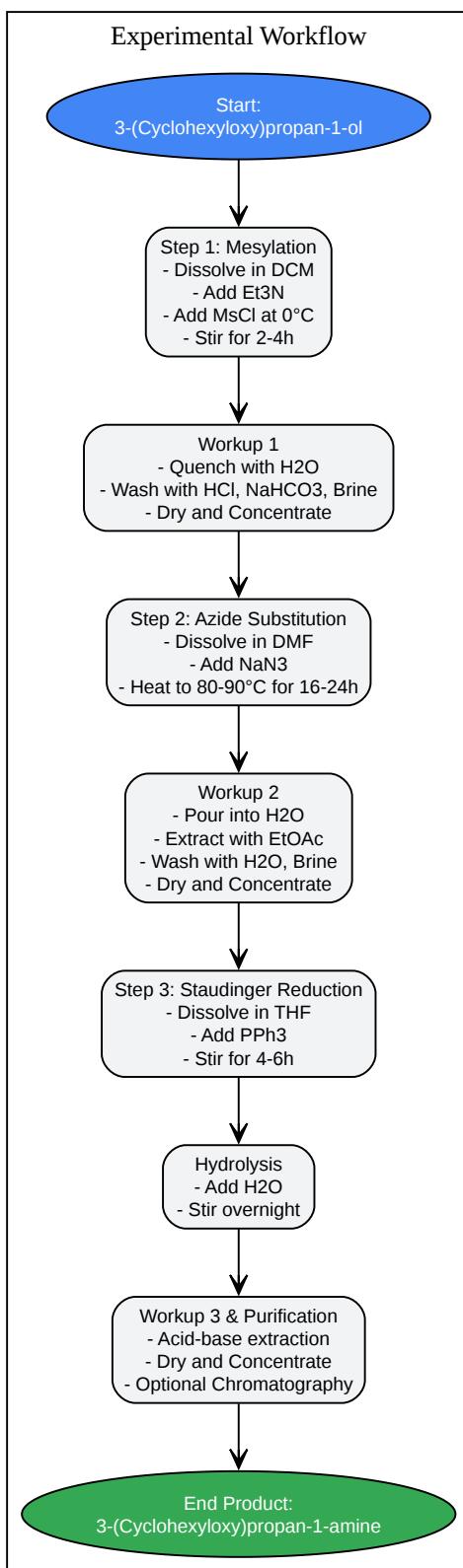
Table 1: Summary of Reaction Steps and Expected Outcomes

Step	Reaction	Starting Material	Product	Typical Yield (%)	Purity (%)
1	Mesylation	3-(Cyclohexyloxy)propan-1-ol	3-(Cyclohexyloxy)propyl methanesulfonate	>95	>90 (crude)
2	Azide Substitution	(Cyclohexyloxy)propyl methanesulfonate	1-Azido-3-(cyclohexyloxy)propane	80-90	>95
3	Staudinger Reduction	1-Azido-3-(cyclohexyloxy)propane	3-(Cyclohexyloxy)propan-1-amine	85-95	>98

Table 2: Characterization Data for **3-(Cyclohexyloxy)propan-1-amine**

Property	Value
Molecular Formula	C9H19NO
Molecular Weight	157.25 g/mol <a href="#">[10]</a>
Appearance	Colorless to pale yellow oil
Boiling Point	Not available
<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ)	75.9, 68.9, 40.2, 32.2, 31.8, 25.9, 24.2 <a href="#">[10]</a>
<sup>1</sup> H NMR (CDCl <sub>3</sub> , δ)	Expected peaks: ~3.4 (m, 2H), ~3.2 (m, 1H), ~2.8 (t, 2H), ~1.8 (m, 2H), ~1.7 (m, 2H), 1.1-1.6 (m, 8H)
Mass Spec (ESI+)	Expected [M+H] <sup>+</sup> : 158.15

# Logical Workflow



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Caption: Step-by-step workflow for the synthesis of **3-(Cyclohexyloxy)propan-1-amine**.

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